Sofosbuvir D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GS-7977 D6, also known as Sofosbuvir D6, is a deuterium-labeled version of Sofosbuvir. Sofosbuvir is a nucleotide analogue that inhibits the hepatitis C virus (HCV) RNA polymerase NS5B, which is crucial for viral replication. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Sofosbuvir .
Scientific Research Applications
GS-7977 D6 is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of deuterium-labeled compounds.
Biology: To investigate the biological activity and metabolism of Sofosbuvir.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Sofosbuvir in the treatment of hepatitis C.
Industry: To develop and optimize the production processes for deuterium-labeled compounds
Mechanism of Action
Target of Action
Sofosbuvir D6, also known as Sofosbuvir, is a direct-acting antiviral agent primarily targeting the Hepatitis C Virus (HCV) . The primary target of Sofosbuvir within the HCV is the NS5B protein , an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and is responsible for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir is a nucleotide analog inhibitor . It is metabolized into its active form, the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . By incorporating into the HCV RNA, it inhibits the NS5B polymerase, thereby blocking the replication of the virus .
Biochemical Pathways
Sofosbuvir undergoes intracellular activation to form the active triphosphate GS-461203 . The metabolic pathway to its corresponding 5’-triphosphate and to the uridine metabolite (PSI-6206) and the uridine mono-, di-, and triphosphate is described .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for GS-331007, a predominant circulating metabolite, are achieved between 3.5 and 4 hours post-dose . The elimination half-life for GS-331007 is 27 hours . At least 80% of an administered dose of Sofosbuvir is absorbed as Sofosbuvir and/or its metabolites into the systemic circulation .
Result of Action
The result of Sofosbuvir’s action is the inhibition of HCV replication, leading to a reduction in the viral load . This leads to significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
The action of Sofosbuvir is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance the efficacy of Sofosbuvir . It is often used in combination with other antivirals such as Ledipasvir, Velpatasvir, Daclatasvir, Simeprevir, Elbasvir, Grazoprevir, Ribavirin, Peginterferon alfa-2a, or Peginterferon alfa-2b . The genotype of the HCV also influences the action of Sofosbuvir .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sofosbuvir D6 interacts with the HCV NS5B polymerase . It undergoes intracellular activation to form the pharmacologically active uridine analog triphosphate (GS-461203), which acts as a defective substrate for NS5B . This interaction inhibits the replication of HCV .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HCV, thereby reducing the viral load within the cells . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its active form, GS-461203 . This active form incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator, thereby inhibiting the replication of the virus .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are significant. It has been shown to have a long intracellular half-life , indicating its stability
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to its corresponding 5′-triphosphate and to the uridine metabolite . This pathway involves the enzymes Cathepsin A (Cat A) and carboxyl esterase 1 (CES1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-7977 D6 involves the incorporation of deuterium atoms into the Sofosbuvir moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of GS-7977 D6 follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves multiple steps, including the preparation of intermediates, purification, and final product formation. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
GS-7977 D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of different analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and analogues of GS-7977 D6, which are used for further pharmacokinetic and metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Sofosbuvir: The non-deuterated version of GS-7977 D6.
PSI-7977: Another isomer of Sofosbuvir.
Uniqueness
GS-7977 D6 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Sofosbuvir. The deuterium labeling allows for more precise tracking and analysis in scientific studies .
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i1D3,2D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZHDVOVKQGIBA-FMYNZQRGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.